5-Bromo-4-methyl-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-4-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Bromo-4-methyl-2-(methylthio)pyrimidine has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the preparation of corresponding n- and t-butylaminopyrimidines through aminolysis processes. This showcases its role in creating diverse chemical structures (Brown & Forster, 1966).
Application in Organic Synthesis
- The compound has been instrumental in the efficient synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines, a new series of biheterocycles. This process highlights its versatility and importance in organic synthesis and the creation of novel compounds (Aquino et al., 2017).
Development of Antiviral Agents
- In the realm of medicinal chemistry, this compound derivatives have been explored for their antiviral properties. For example, derivatives such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown inhibitory activity against retroviruses, demonstrating its potential in developing new antiviral drugs (Hocková et al., 2003).
Novel Heterocyclic Compounds Synthesis
- It has been used in the synthesis of novel fused tricyclic heterocycles, such as pyrimido[5,4-e][1,4]thiazepines. This demonstrates its role in expanding the diversity of heterocyclic compounds, which are crucial in various fields of chemistry and pharmacology (Bazazan et al., 2013).
Involvement in Metal-bearing and Trifluoromethyl-substituted Pyrimidines Synthesis
- The compound is involved in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, indicating its usefulness in creating more complex and specialized chemical entities (Schlosser et al., 2006).
Development of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives
- It is instrumental in the development of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing its application in creating complex molecular structures with potential pharmaceutical applications (Rahimizadeh et al., 2007).
Safety and Hazards
5-Bromo-4-methyl-2-(methylthio)pyrimidine is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye damage, and skin irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(methylthio)pyrimidine typically involves the bromination of 4-methyl-2-(methylthio)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of 4-methyl-2-(methylthio)-5-substituted pyrimidines.
Oxidation: Formation of 5-bromo-4-methyl-2-(methylsulfinyl)pyrimidine or 5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine.
Coupling: Formation of
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRTOTWPGVKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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